ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring, which involves a condensation reaction between appropriate precursors, followed by acylation to introduce the acetyl group and subsequent coupling with piperazine-1-carboxylate. The reaction conditions often require the use of specific catalysts and solvents to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound can involve scalable synthetic routes that ensure cost-efficiency and consistency. This includes optimized reaction conditions, such as controlled temperature, pressure, and pH, to facilitate large-scale synthesis. Catalysts and reagents used are chosen based on their availability and economic feasibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions may alter the functional groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic and heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitutions may involve halogens, acids, or bases, under controlled conditions to achieve desired products.
Major Products Formed: Products formed from these reactions vary depending on the specific reaction and conditions used. For instance, oxidation may yield different oxides, whereas substitution reactions can introduce various functional groups into the molecular structure.
Scientific Research Applications
Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate has diverse applications in research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its possible therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound's mechanism of action depends on its interaction with various molecular targets and pathways. For example, it might inhibit specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The presence of the trifluoromethyl group and thiazole ring plays a crucial role in these interactions, enhancing the compound's potency and specificity.
Comparison with Similar Compounds
Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate stands out due to its unique molecular structure. Similar compounds might include:
Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-1-carboxylate
Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-sulfonate These compounds share core structural elements but differ in specific functional groups or ring structures, leading to variations in their chemical properties and applications.
Feel free to dive deeper into any section or let me know if there's anything more specific you'd like to explore about this fascinating compound.
Biological Activity
Ethyl 4-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C14H13F3N2O2S, with a molecular weight of approximately 320.33 g/mol. Its structure includes a piperazine ring, a thiazole moiety, and a trifluoromethyl phenyl group, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiazole ring is known to interact with various enzymes, potentially inhibiting pathways crucial for bacterial cell wall synthesis. For example, compounds with similar structures have shown efficacy against Mur enzymes involved in mycobacterial infections .
- Antiproliferative Effects : Preliminary studies indicate that the compound exhibits antiproliferative activity against various cancer cell lines. It has been demonstrated that structural modifications can enhance its potency against specific targets within these cells .
- Antimicrobial Activity : The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate bacterial membranes, thus exhibiting broad-spectrum antimicrobial properties .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Study 1: Antitubercular Activity
A study evaluated the compound's effectiveness against Mycobacterium tuberculosis by assessing its binding interactions with Mur enzymes. The findings indicated that the presence of the trifluoromethyl group was essential for optimal binding and inhibitory action, leading to an IC50 value of 0.12 μM against MurB, highlighting its potential as an antitubercular agent .
Study 2: Antiproliferative Activity
In vitro testing on various cancer cell lines demonstrated that modifications to the compound's structure could significantly enhance antiproliferative effects. One derivative exhibited an IC50 value of 9.6 μM against HMEC-1 cells, showcasing the importance of structural diversity in developing effective anticancer therapies .
Study 3: Broad-Spectrum Antimicrobial Effects
Research on related compounds showed that those featuring similar structural motifs exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 1.9 to 125 μg/mL against various bacterial strains, outperforming traditional antibiotics like levofloxacin in some cases .
Properties
IUPAC Name |
ethyl 4-[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c1-2-29-18(28)26-8-6-25(7-9-26)16(27)11-15-12-30-17(24-15)23-14-5-3-4-13(10-14)19(20,21)22/h3-5,10,12H,2,6-9,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZJNGNKKLVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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